(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Overview
Description
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol typically involves the protection of the amino group with a Boc group and the introduction of a benzyloxy group. One common method involves the reaction of ®-3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino alcohol. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP)
Reduction: Hydrogenation with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), benzyl bromide
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Formation of various substituted derivatives
Scientific Research Applications
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is primarily related to its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various chemical reactions. The benzyloxy group can be cleaved under hydrogenation conditions to yield a hydroxyl group. These transformations allow the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-1-propanol
- ®-3-Benzyloxy-1-propanol
- ®-2-(Boc-amino)-1-propanol
Uniqueness
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is unique due to the combination of its chiral center, benzyloxy group, and Boc-protected amino group. This combination allows for selective reactions and transformations, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDLARYVJJEQY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453996 | |
Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120349-75-9 | |
Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.